molecular formula C13H10FNO3S B1474677 4-Fluoro-N-(3-formylphenyl)benzenesulfonamide CAS No. 1970539-71-9

4-Fluoro-N-(3-formylphenyl)benzenesulfonamide

Cat. No.: B1474677
CAS No.: 1970539-71-9
M. Wt: 279.29 g/mol
InChI Key: PZMQBLBMYBDWCI-UHFFFAOYSA-N
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Description

4-Fluoro-N-(3-formylphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H10FNO3S and its molecular weight is 279.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-fluoro-N-(3-formylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3S/c14-11-4-6-13(7-5-11)19(17,18)15-12-3-1-2-10(8-12)9-16/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMQBLBMYBDWCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoro-N-(3-formylphenyl)benzenesulfonamide is an organic compound that has gained attention in medicinal chemistry and biochemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H12FNO3S
  • Molecular Weight : 273.30 g/mol

The compound features a sulfonamide group, which is known for its ability to interact with various biological targets, enhancing its reactivity and potential therapeutic effects.

The biological activity of this compound can be attributed to several key structural components:

  • Sulfonamide Group : This functional group mimics natural substrates, allowing interactions with enzymes and receptors.
  • Formyl Group : Facilitates covalent bonding with nucleophilic sites on proteins, potentially altering their function.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. They inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism is consistent with the known activity of sulfonamides.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Studies suggest it may modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory conditions.

Case Study: Analgesic Effects

A related compound, 4-Fluoro-N-benzylsulfonamide, was studied for its analgesic effects in diabetic mice models. The results indicated significant pain relief at doses of 20 mg/kg and 40 mg/kg, suggesting that similar compounds may exhibit comparable analgesic properties.

Dosage (mg/kg)Time Points (min)Effect Observed
2030Significant pain relief
4060Enhanced pain threshold
40120Non-significant effect

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential.

CompoundKey FeaturesBiological Activity
4-Fluorobenzene-1-sulfonamideLacks formyl groupLimited reactivity
3-Chloro-4-formylbenzene-1-sulfonamideChlorine instead of fluorineDifferent reactivity profile
3-Fluoro-4-methylbenzene-1-sulfonamideMethyl instead of formyl groupAltered biological activity

Research Findings

Several studies have explored the biological activities of sulfonamides and their derivatives:

  • Antimicrobial Studies : Research has shown that sulfonamides inhibit bacterial growth effectively, providing a basis for their use in treating infections.
  • Anti-inflammatory Research : Investigations into the anti-inflammatory properties have revealed potential pathways for therapeutic applications in inflammatory diseases.
  • Behavioral Sensitization Studies : A study on a related sulfonamide derivative demonstrated significant effects on nicotine-induced behavioral sensitization in mice, indicating potential applications in addiction therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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4-Fluoro-N-(3-formylphenyl)benzenesulfonamide

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